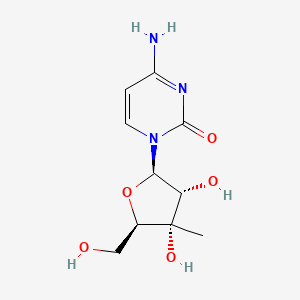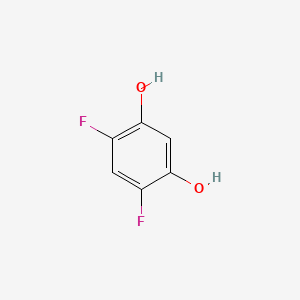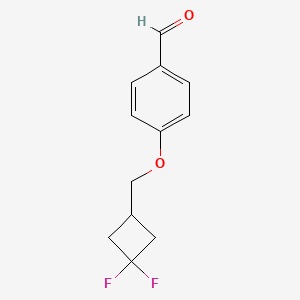
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a 3,3-difluorocyclobutyl group via a methoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde typically involves the following steps:
Formation of 3,3-Difluorocyclobutanol: This intermediate can be synthesized through the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methoxylation: The 3,3-difluorocyclobutanol is then reacted with methanol in the presence of an acid catalyst to form 3,3-difluorocyclobutyl methanol.
Aldehyde Formation: Finally, the 3,3-difluorocyclobutyl methanol is subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid.
Reduction: 4-((3,3-Difluorocyclobutyl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe for studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in biochemical processes.
Methoxy Group: The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the difluorocyclobutyl group.
3,4-Dimethoxybenzaldehyde: Contains two methoxy groups instead of one methoxy and one difluorocyclobutyl group.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains hydroxyl and methoxy groups but lacks the difluorocyclobutyl group.
Uniqueness
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other benzaldehyde derivatives
Propriétés
Formule moléculaire |
C12H12F2O2 |
|---|---|
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
4-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H12F2O2/c13-12(14)5-10(6-12)8-16-11-3-1-9(7-15)2-4-11/h1-4,7,10H,5-6,8H2 |
Clé InChI |
RBOOOAVNOZAHNC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)COC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



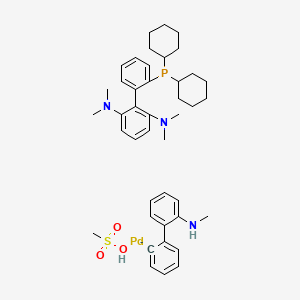

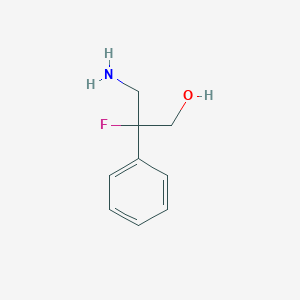
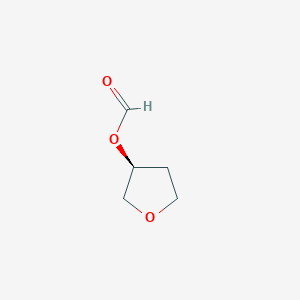
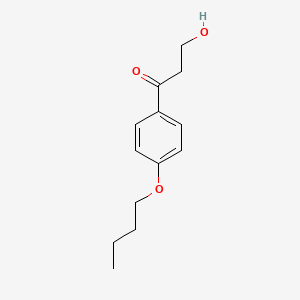
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
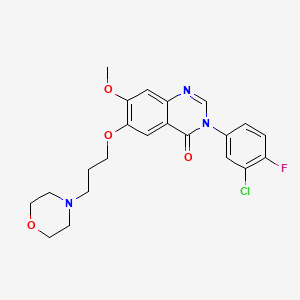
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
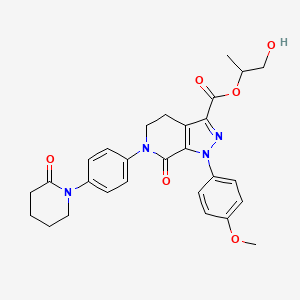
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
